

Validating pEBOV-IN-1 Hits from High-Throughput Screening: A Comparative Guide

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Compound of Interest					
Compound Name:	pEBOV-IN-1				
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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of **pEBOV-IN-1**, an adamantane carboxamide inhibitor of Ebola virus (EBOV) entry, with other notable anti-EBOV agents. It is designed to assist researchers in evaluating the landscape of EBOV inhibitors by presenting key performance data, detailed experimental methodologies, and visual representations of critical pathways and workflows.

Executive Summary

pEBOV-IN-1, identified through high-throughput screening (HTS), represents a class of Ebola virus inhibitors that target the host protein Niemann-Pick C1 (NPC1), a critical factor for viral entry. This guide details the HTS validation workflow for such compounds and compares the in vitro efficacy and cytotoxicity of **pEBOV-IN-1**'s chemical class to a panel of other EBOV inhibitors, including viral entry inhibitors, polymerase inhibitors, and other host-factor targeting agents. The presented data, protocols, and diagrams offer a framework for the continued development and evaluation of novel anti-EBOV therapeutics.

Data Presentation: Comparative Efficacy of Ebola Virus Inhibitors

The following tables summarize the in vitro efficacy (EC₅₀/IC₅₀) and cytotoxicity (CC₅₀) of various small molecule inhibitors against Ebola virus. It is important to note that experimental



conditions, such as the cell line and virus strain used, can influence these values.

Table 1: Adamantane Carboxamides (pEBOV-IN-1 Series)

Compound	pEBOV EC50 (nM)	wtEBOV EC50 (nM)	СС50 (µМ)	Target
pEBOV-IN-1 (Compound 2)	380	-	>50	NPC1
Analog 1	~10-15	low hundred	-	NPC1
Analog 2	~10-15	low hundred	-	NPC1

Table 2: Other Notable Ebola Virus Inhibitors



Compound	Class/Target	EC50/IC50 (μM)	CC50 (µМ)	Selectivity Index (SI = CC50/EC50)
Remdesivir	Polymerase Inhibitor	0.0466	>10	>214
Favipiravir (T- 705)	Polymerase Inhibitor	10 (μg/mL)	>1000	>100
Toremifene	Entry Inhibitor	0.56	>10	>17.8
Clomiphene	Entry Inhibitor	<1	>10	>10
Sertraline	Entry Inhibitor	0.52	>10	>19.2
Benztropine	Entry Inhibitor	0.40	>10	>25
Amiodarone	Entry Inhibitor	1.5	13.9	9.3
Tilorone	Entry Inhibitor	0.23	>10	>43.5
Quinacrine	Unknown	0.35	>10	>28.6
Pyronaridine	Unknown	0.42	>10	>23.8
MCCB4	NP-VP35 Interaction	4.8	>100	>20.8

Experimental Protocols High-Throughput Screening (HTS) for pEBOV Inhibitors

This protocol describes a cell-based HTS assay using vesicular stomatitis virus (VSV) pseudotyped with the Ebola virus glycoprotein (pEBOV) to identify inhibitors of EBOV entry.

1. Cell Preparation:

- HeLa or Vero E6 cells are seeded in 96-well or 384-well plates at a density that allows for confluent monolayers on the day of infection.
- Cells are incubated overnight at 37°C in a 5% CO₂ atmosphere.

2. Compound Addition:



- A chemical library of compounds is dispensed into the wells at a final concentration typically ranging from 1 to 10 μ M.
- Control wells with DMSO (vehicle) and a known inhibitor are included on each plate.
- 3. Viral Infection:
- pEBOV expressing a reporter gene (e.g., luciferase or green fluorescent protein) is added to each well at a predetermined multiplicity of infection (MOI).
- The plates are incubated for 24-48 hours at 37°C.
- 4. Data Acquisition and Analysis:
- Reporter gene expression is quantified using a plate reader (e.g., luminometer or fluorometer).
- The percentage of viral inhibition is calculated relative to the DMSO-treated control wells.
- Hits are identified as compounds that exhibit significant inhibition (e.g., >50%) with low cytotoxicity.

Hit Validation and Mechanism of Action Studies

- 1. Dose-Response Analysis:
- Primary hits are subjected to dose-response assays to determine the half-maximal effective concentration (EC₅₀).
- Cytotoxicity is concurrently measured using an assay such as CellTiter-Glo to determine the half-maximal cytotoxic concentration (CC₅₀).
- 2. Secondary Screening:
- Validated hits are tested against wild-type EBOV in a Biosafety Level 4 (BSL-4) facility to confirm their antiviral activity.
- 3. Mechanism of Action (MOA) Studies:
- Time-of-Addition Assay: To determine the stage of the viral life cycle targeted by the inhibitor, the compound is added at different time points pre- and post-infection.
- NPC1 Binding Assay: An AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay)
 can be used to investigate the inhibitory effect of compounds on the interaction between the

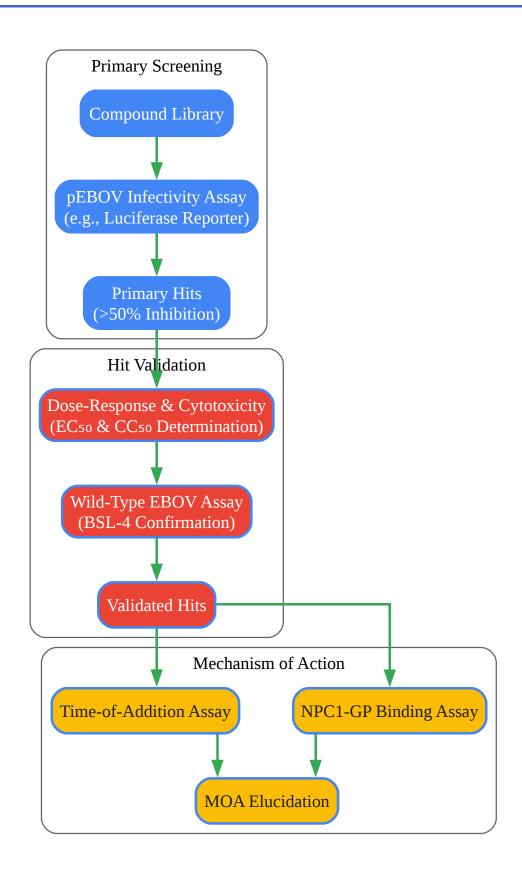


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EBOV glycoprotein (GP) and its host receptor, NPC1.[1] Purified, cleaved EBOV GP and the C-domain of NPC1 are used in this assay.

Mandatory Visualizations

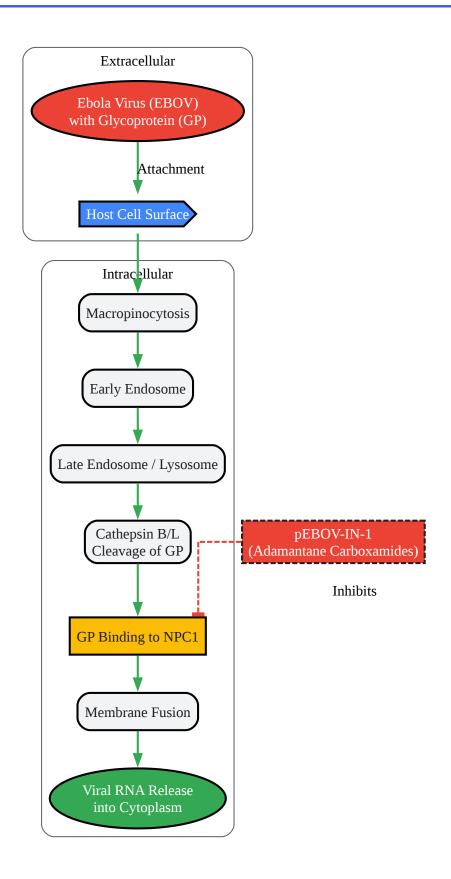




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Caption: High-throughput screening and validation workflow for pEBOV inhibitors.





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Caption: Ebola virus entry pathway and the inhibitory action of **pEBOV-IN-1**.



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References

- 1. Novel Small Molecule Entry Inhibitors of Ebola Virus PMC [pmc.ncbi.nlm.nih.gov]
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